N,N,3-Trimethylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N,N,3-trimethylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7-6-11(5-4-9-7)8(12)10(2)3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOUISFJHNPBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555733 | |
| Record name | N,N,3-Trimethylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114649-92-2 | |
| Record name | N,N,3-Trimethylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Piperazine Based Scaffolds in Molecular Design
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.govtandfonline.com Its prevalence is attributed to a unique combination of physicochemical properties that make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net
Piperazine's utility in molecular design stems from several key characteristics:
Physicochemical Properties: The presence of two nitrogen atoms allows for modulation of key properties such as solubility and basicity. nih.govtandfonline.com This makes the piperazine scaffold an excellent tool for optimizing the pharmacokinetic profiles of drug candidates. nih.govresearchgate.net
Structural Versatility: The piperazine ring can be readily substituted at its nitrogen atoms, and to a lesser extent at its carbon atoms, allowing for the creation of a diverse library of analogues. nih.govmdpi.com This structural flexibility enables chemists to fine-tune the molecule's interaction with its biological target. tandfonline.com
Biological Activity: Piperazine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects. nih.govwisdomlib.org
The strategic incorporation of a piperazine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making it a favored building block in the design of new therapeutic agents. researchgate.net
The Role of Carboxamide Linkages in Chemical Systems
The carboxamide group (-C(=O)N<) is another fundamental functional group in medicinal chemistry, frequently found in the structures of approved drugs. nih.gov Its importance lies in its ability to form stable and predictable interactions with biological macromolecules.
Key features of the carboxamide linkage include:
Hydrogen Bonding Capability: The carboxamide group can act as both a hydrogen bond donor (from the N-H group, if present) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong and specific interactions with protein targets. nih.gov
Structural Rigidity: The planar nature of the amide bond restricts the conformational flexibility of a molecule, which can be advantageous for locking in a bioactive conformation. nih.gov
Metabolic Stability: Carboxamides are generally more resistant to enzymatic hydrolysis compared to esters, leading to improved metabolic stability and a longer duration of action in the body.
Overview of Research Directions for Substituted Piperazine Carboxamides
The combination of a piperazine (B1678402) scaffold and a carboxamide linkage in molecules like N,N,3-Trimethylpiperazine-1-carboxamide opens up several promising avenues for chemical research. Current investigations into substituted piperazine carboxamides are focused on a variety of therapeutic areas.
| Research Area | Therapeutic Target/Application | Rationale |
| Oncology | Kinase inhibitors, anti-proliferative agents | The piperazine moiety can be used to target the ATP-binding site of kinases, while the carboxamide provides key hydrogen bonding interactions. |
| Infectious Diseases | Antibacterial, antifungal, antiviral agents | The structural diversity of substituted piperazines allows for the exploration of novel mechanisms to combat microbial resistance. |
| Central Nervous System (CNS) Disorders | Receptor modulators (e.g., for dopamine, serotonin (B10506) receptors), enzyme inhibitors | The ability of the piperazine ring to cross the blood-brain barrier makes it a suitable scaffold for CNS-acting drugs. |
| Inflammatory Diseases | Anti-inflammatory agents | Targeting key proteins in inflammatory pathways through specific interactions mediated by the piperazine and carboxamide groups. |
The exploration of this compound and its analogues is likely to contribute to the development of novel compounds with tailored biological activities. The specific substitution pattern of this compound, with methyl groups on both the piperazine ring and the carboxamide nitrogen, provides a unique chemical entity for further investigation within these research domains.
Despite a comprehensive search for scientific literature and spectral data, information specifically pertaining to the chemical compound "this compound" is not available in the public domain. Consequently, the detailed structural characterization and spectroscopic analysis requested in the article outline cannot be provided.
The search yielded data for structurally related but distinct compounds, including various substituted piperazines and piperazine-1-carboxamide (B1295725) derivatives. However, no experimental or theoretical data for the precise molecule of "this compound" could be located. This includes the absence of data for:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H NMR, ¹³C NMR, or 2D NMR spectra are available.
High-Resolution Mass Spectrometry (HRMS): The precise molecular mass determination for this compound has not been reported.
Vibrational Spectroscopy (FTIR and Raman): There are no published infrared or Raman spectra detailing the characteristic absorption bands for its functional groups and conformation.
Without access to primary or secondary sources containing this specific information, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would require either direct experimental analysis of the compound or access to proprietary databases that are not publicly available.
Therefore, the requested article on "this compound" cannot be generated at this time due to the lack of available scientific data.
Comprehensive Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy serves as a valuable analytical technique that provides complementary information to infrared (IR) spectroscopy for the structural elucidation of N,N,3-Trimethylpiperazine-1-carboxamide. This method is particularly adept at detecting vibrations that induce a change in the polarizability of a molecule. For this compound, Raman spectroscopy can offer detailed insights into the skeletal vibrations of the piperazine (B1678402) ring and the carboxamide group.
The chair conformation of the piperazine ring, which is the most stable, gives rise to characteristic Raman bands. researchgate.netresearchgate.net Vibrational modes such as ring breathing, puckering, and deformation vibrations can be observed. The substitution pattern on the piperazine ring, including the methyl group at the 3-position and the N,N-dimethylcarboxamide group at the 1-position, influences the frequencies of these vibrational modes.
Key vibrational modes for this compound that are expected to be active in Raman spectroscopy include:
C-N stretching vibrations of the piperazine ring and the carboxamide group.
C-C stretching vibrations within the piperazine ring.
CH₃ rocking and twisting vibrations from the three methyl groups.
C=O stretching vibration of the carboxamide group, which is typically a strong band.
The presence of different conformers in a sample can also be investigated using Raman spectroscopy, as each conformer would exhibit a unique set of vibrational modes. researchgate.net By analyzing the Raman spectrum, it is possible to identify the predominant conformation of this compound in a given state (solid or solution). Furthermore, intermolecular interactions, such as hydrogen bonding, can cause shifts in the vibrational frequencies, providing information about the molecular environment. mdpi.com
Below is an interactive data table summarizing the expected characteristic Raman bands for this compound based on known data for similar piperazine and carboxamide-containing compounds. researchgate.netmdpi.comresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Comments |
| Piperazine Ring Breathing | 800 - 900 | Medium | Characteristic of the entire ring's symmetric expansion and contraction. |
| C-N Stretching (Ring) | 1100 - 1200 | Medium | Involves the stretching of the carbon-nitrogen bonds within the piperazine ring. |
| C-C Stretching (Ring) | 900 - 1000 | Medium | Corresponds to the stretching of the carbon-carbon bonds in the ring. |
| CH₃ Rocking/Twisting | 1000 - 1150 | Weak | Associated with the methyl groups at the N,N- and 3-positions. |
| C=O Stretching (Amide I) | 1630 - 1680 | Strong | A prominent band characteristic of the carbonyl group in the carboxamide. |
| N-C=O Bending (Amide II) | 1510 - 1570 | Medium | A coupled vibration involving N-H bending and C-N stretching. |
| C-N Stretching (Carboxamide) | 1250 - 1350 | Medium | Pertains to the stretching of the C-N bond of the carboxamide group. |
Note: The data in this table is illustrative and based on the analysis of structurally related compounds. Actual experimental values for this compound may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information about the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule.
Molecular Conformation and Torsion Angle Analysis
For this compound, X-ray crystallography would be expected to confirm that the piperazine ring adopts a chair conformation, as this is the most energetically favorable arrangement for such six-membered heterocyclic rings. researchgate.netnih.gov The substituents on the piperazine ring—the methyl group at the 3-position and the N,N-dimethylcarboxamide group at the 1-position—would likely occupy equatorial positions to minimize steric hindrance.
A detailed analysis of the torsion angles within the molecule would provide a quantitative description of its conformation. Key torsion angles of interest include those that define the puckering of the piperazine ring and the orientation of the N,N-dimethylcarboxamide group relative to the ring. For instance, the torsion angles around the C-N bonds of the carboxamide group would reveal the degree of planarity of the amide functional group. researchgate.net
The following interactive data table presents hypothetical but realistic torsion angles for this compound in a chair conformation, based on data from similar piperazine structures.
| Torsion Angle | Atoms Involved | Expected Value (°) | Conformation |
| Ring Puckering 1 | C2-N1-C6-C5 | ± 55-60 | Chair |
| Ring Puckering 2 | N1-C2-C3-N4 | ± 55-60 | Chair |
| Carboxamide Orientation | C6-N1-C(O)-N(CH₃)₂ | ~180 | Trans |
| 3-Methyl Orientation | N1-C2-C3-CH₃ | ~180 | Equatorial |
Note: The values in this table are illustrative and represent expected ranges for a low-energy chair conformation.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, the primary intermolecular interactions are expected to be van der Waals forces. Although the molecule does not have traditional hydrogen bond donors (like N-H or O-H), weak C-H···O hydrogen bonds may be present, where a hydrogen atom from a methyl or methylene (B1212753) group interacts with the oxygen atom of the carboxamide group of a neighboring molecule. mdpi.comnih.gov
These interactions would lead to the formation of a specific three-dimensional crystal lattice. The analysis of the crystal packing would reveal how the molecules are arranged relative to one another, which can influence the physical properties of the solid, such as its melting point and solubility. Pi-pi stacking interactions are not expected to be a significant factor in the crystal packing of this compound due to the absence of aromatic rings. nih.gov
Analysis of Chiral Centers and Absolute Configuration
This compound possesses a chiral center at the C3 position of the piperazine ring, as it is bonded to four different groups: a hydrogen atom, a methyl group, the C2 carbon of the ring, and the N4 nitrogen of the ring. This chirality means that the molecule can exist as a pair of enantiomers, (R)-N,N,3-Trimethylpiperazine-1-carboxamide and (S)-N,N,3-Trimethylpiperazine-1-carboxamide.
X-ray crystallography is a powerful technique for determining the absolute configuration of a chiral molecule. wikipedia.orgvanderbilt.edu By using anomalous dispersion, the absolute arrangement of atoms in space can be determined, allowing for the unambiguous assignment of the R or S configuration to the chiral center. libretexts.org This is crucial for applications where stereochemistry is important. The Cahn-Ingold-Prelog priority rules are used to assign the configuration based on the determined three-dimensional structure. libretexts.orglibretexts.org
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying chiral molecules like this compound. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com
An enantiomerically pure sample of this compound will exhibit a characteristic CD spectrum, while a racemic mixture (a 50:50 mixture of both enantiomers) will be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable tool for determining enantiomeric purity.
Furthermore, the sign and shape of the CD spectrum can be used to determine the absolute configuration of the chiral center. nih.gov By comparing the experimentally measured CD spectrum with theoretical spectra calculated for both the R and S enantiomers using computational methods, the absolute configuration of the sample can be confidently assigned. nih.gov This provides a non-destructive method for stereochemical analysis that complements the information obtained from X-ray crystallography. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be employed for this purpose and is particularly sensitive to the conformational subtleties of the molecule. nih.gov
Computational Chemistry and Theoretical Studies of N,n,3 Trimethylpiperazine 1 Carboxamide
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are foundational in computational chemistry, utilizing the principles of quantum mechanics to model and predict the properties of molecules. These methods, which include Hartree-Fock, semi-empirical methods, and Density Functional Theory (DFT), are based on solving the Schrödinger equation for a given molecular system. Such calculations can elucidate electronic structure, molecular geometries, and the energies associated with different molecular states, providing deep insights into a molecule's stability and reactivity.
Frontier Molecular Orbital Analysis
A key application of QM calculations is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, representing the site of nucleophilic attack. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor, indicating the site of electrophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For a hypothetical analysis of N,N,3-Trimethylpiperazine-1-carboxamide, FMO analysis would identify the most likely sites for electron donation and acceptance, predicting how it might interact with other reagents.
Table 1: Hypothetical Frontier Molecular Orbital Energy Values (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)
| Parameter | Energy (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Difference between LUMO and HOMO energies |
Transition State Calculations for Reaction Mechanisms
To understand how a chemical reaction occurs, computational chemists calculate the properties of the transition state (TS)—the highest energy point along a reaction pathway. Identifying the TS allows for the determination of the reaction's activation energy, which is the energy barrier that must be overcome for the reaction to proceed. These calculations are crucial for elucidating reaction mechanisms, predicting reaction rates, and understanding selectivity (i.e., why one product is formed over another). For this compound, TS calculations could be used to study its synthesis, degradation, or metabolic pathways.
Molecular Dynamics Simulations for Conformational Sampling and Flexibility
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.
For this compound, an MD simulation would reveal its preferred three-dimensional shapes (conformations) in solution. The piperazine (B1678402) ring can exist in various conformations, such as chair and boat forms, and the simulation would track the transitions between these states. This information is vital for understanding how the molecule's shape influences its ability to interact with other molecules.
Ligand-Protein Interaction Modeling
Computational modeling is extensively used to predict how a small molecule (a ligand), such as this compound, might bind to a biological target, typically a protein.
Computational Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. Docking algorithms place the ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. This process helps identify the most likely binding mode and provides an estimate of the strength of the interaction. If this compound were being investigated as a potential drug, docking studies would be a first step in identifying its putative protein targets.
Analysis of Intermolecular Forces
Once a binding mode is predicted, the specific intermolecular forces that stabilize the ligand-protein complex are analyzed. These forces are fundamental to molecular recognition and binding affinity. The primary types of interactions include:
Hydrogen Bonds: Strong, directional interactions between a hydrogen atom donor and an acceptor.
Van der Waals Forces: Weak, short-range attractions resulting from temporary fluctuations in electron density.
Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.
Hydrophobic Interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.
A detailed analysis would map all such interactions between this compound and the amino acid residues in the protein's binding site, providing a rationale for the observed binding affinity.
Structure-Property Relationship Studies (excluding biological activity)
Structure-property relationship (SPR) studies in the context of computational chemistry aim to correlate the specific structural features of a molecule with its physical and chemical properties. For this compound, these studies would focus on how its distinct substituents and their spatial arrangement influence properties like solubility, polarity, and conformational stability.
Conformational Analysis:
The conformational landscape of this compound is a primary focus of theoretical studies. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents introduces complexity. The methyl group at the 3-position can exist in either an axial or equatorial position, leading to two distinct chair conformers. Computational energy calculations can predict the relative stability of these conformers. Generally, the equatorial position is favored for bulky substituents to reduce steric hindrance. researchgate.net
Furthermore, rotation around the C-N bond of the carboxamide group is a key conformational feature. mdpi.comnih.gov This rotation is often restricted due to the partial double bond character of the amide bond, leading to the possibility of cis and trans isomers. The steric bulk of the N,N-dimethyl groups and the piperazine ring itself will significantly influence the rotational energy barrier and the preferred conformation. Quantum mechanics-based calculations are often employed to determine these rotational barriers. mdpi.com
Influence of Structural Moieties on Physicochemical Properties:
Computational models can quantify these properties. For instance, properties such as the calculated logarithm of the partition coefficient (cLogP), topological polar surface area (TPSA), and aqueous solubility (logS) can be predicted. These parameters are critical in understanding the molecule's behavior in different environments. Studies on related piperazine amides have shown that polarity, hydrogen bonding ability, and molecular flexibility are key properties influencing their behavior. nih.govresearchgate.net
Below is a hypothetical data table illustrating the types of physicochemical properties that would be calculated for the different potential conformers of this compound.
Table 1: Calculated Physicochemical Properties of this compound Conformers Note: The following data is illustrative and based on typical values for similar compounds, as specific computational results for this compound are not available.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | cLogP | TPSA (Ų) |
|---|---|---|---|---|
| 3-methyl (equatorial) | 0.00 | 3.5 | 1.2 | 29.5 |
Electronic Properties:
The distribution of electrons within the molecule is fundamental to its properties. Computational methods can generate electron density maps and calculate molecular electrostatic potential (MEP) surfaces. These visualizations highlight the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine ring would be expected to be regions of high electron density, making them potential sites for intermolecular interactions.
Table 2: Summary of Key Structure-Property Relationships Note: This table summarizes expected relationships based on general chemical principles and studies of related molecules.
| Structural Feature | Influence on Physicochemical Properties |
|---|---|
| Piperazine Ring | Generally increases hydrophilicity and provides a flexible scaffold. nih.gov The chair conformation is the most stable. |
| N,N-dimethylcarboxamide Group | Introduces polarity and acts as a hydrogen bond acceptor. The restricted rotation around the C-N bond creates distinct conformational possibilities. nih.gov |
Applications of N,n,3 Trimethylpiperazine 1 Carboxamide in Advanced Chemical and Biochemical Research
Development as a Versatile Chemical Building Block for Complex Molecules
The piperazine-1-carboxamide (B1295725) scaffold is a cornerstone in medicinal chemistry and organic synthesis, valued for its conformational rigidity, basic nitrogen atoms, and the synthetic versatility of the carboxamide group. This framework allows for the systematic introduction of various substituents, enabling the precise tuning of steric and electronic properties to achieve desired molecular functions.
Derivatives of piperazine (B1678402) are recognized as crucial building blocks in drug discovery. The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, for example, serves as a key step in creating intermediates for pharmacologically active agents. These building blocks are often synthesized through reactions of substituted piperazines with reagents like 4-chlorobenzoyl chloride. The resulting structures can then be further modified to produce complex molecules with potential therapeutic applications.
The utility of the piperazine carboxamide moiety extends to its role as a bioisostere, a structural surrogate for other chemical groups. In drug design, replacing a less stable or more toxic functional group with a bioisosteric equivalent like a carboxamide can improve a molecule's pharmacokinetic profile without sacrificing its biological activity. This strategy is frequently employed to enhance properties such as metabolic stability and solubility. thieme.de The N,N,3-trimethylpiperazine-1-carboxamide structure provides a three-dimensional framework that is increasingly sought after in modern drug design to "escape from flatland," a concept aimed at improving the selectivity and physicochemical properties of drug candidates.
Role as a Ligand in Coordination Chemistry and Catalysis
The nitrogen atoms within the piperazine ring and the oxygen atom of the carboxamide group make this compound and its derivatives excellent candidates for ligands in coordination chemistry. These donor atoms can chelate with various transition metals, forming stable complexes that can act as catalysts in a range of organic reactions.
Research has demonstrated that complexes of N-substituted piperazine derivatives with metals such as Copper(II), Platinum(II), and Nickel(II) can effectively catalyze oxidation reactions. For instance, these complexes have been shown to catalyze the epoxidation of cis-stilbene, highlighting their potential in synthetic chemistry. biosynth.com The catalytic activity of such metal complexes is influenced by the geometry of the coordination sphere, the nature of the central metal ion, and the steric and electronic properties of the piperazine ligand. biosynth.comresearchgate.net
The versatility of these ligands is further showcased in the field of multicomponent reactions. N-heterocyclic carbene (NHC) complexes of silver(I) and gold(I), which can be structurally analogous to piperazine-based systems, have proven to be effective catalysts for A³ (aldehyde-amine-alkyne) coupling reactions. mdpi.com The tunability of the ligand's backbone is crucial for optimizing the chemo- and stereo-selectivity of the catalytic process. mdpi.com The data below illustrates the catalytic performance of various transition metal complexes in different organic transformations.
| Catalyst/Complex | Reaction Type | Substrates | Yield (%) | Reference |
| [Cu(L)Cl]Cl (L=N-substituted piperazine) | Epoxidation | cis-stilbene | High | biosynth.com |
| [Ni(L)Cl]Cl (L=N-substituted piperazine) | Epoxidation | cis-stilbene | High | biosynth.com |
| NHC-Ag(I) complexes | A³-coupling | Benzaldehyde, Piperidine (B6355638), Phenylacetylene | up to 81% | mdpi.com |
| NHC-Au(I) complexes | A³-coupling | Various aldehydes, amines, alkynes | Good to Excellent | mdpi.com |
Utility as a Biochemical Probe for Investigating Molecular Recognition and Interactions
The structural features of piperazine carboxamides make them ideal scaffolds for designing biochemical probes to study molecular recognition events, such as enzyme-substrate and protein-ligand interactions.
Piperazine carboxamide derivatives have been synthesized and evaluated as inhibitors for various enzymes, providing valuable insights into enzyme-substrate binding. For example, a series of chiral pyrimidinyl-piperazine carboxamide derivatives were investigated for their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. biosynth.com The study revealed that the stereochemistry and the nature of the substituents on the carboxamide moiety significantly influenced the inhibitory potency. biosynth.com
Kinetic studies of the most potent inhibitors from this series indicated a competitive mode of inhibition, suggesting that these compounds bind to the active site of the enzyme, likely mimicking the transition state of the natural substrate. biosynth.com Such studies are crucial for mapping the topology of enzyme active sites and understanding the molecular forces that govern substrate recognition. The table below summarizes the inhibitory concentration (IC₅₀) values for selected derivatives.
| Compound | Configuration | IC₅₀ (µM) | Mode of Inhibition | Reference |
| Derivative A | S-configuration | 0.44 | Competitive | biosynth.com |
| Derivative B | R-configuration | 1.25 | Not specified | biosynth.com |
| Acarbose (Reference) | - | 817.38 | Competitive | biosynth.com |
Similarly, other studies have identified N-benzylpiperidine carboxamide derivatives as potent inhibitors of cholinesterases, enzymes critical in neuronal signaling. nih.gov By systematically modifying the structure, researchers were able to probe the active site and identify key interactions necessary for binding. nih.gov
The study of protein-ligand interactions is fundamental to drug discovery. Piperazine carboxamide derivatives serve as valuable tools in this area. Their ability to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and salt bridges, allows them to bind with high affinity and selectivity to protein targets. nih.gov
In one study, derivatives of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide were designed as selective ligands for the µ opioid receptor (MOR). nih.gov Molecular docking studies revealed that the high binding affinity was due to a combination of hydrogen bonds, hydrophobic interactions, and a salt bridge with specific residues in the receptor's binding pocket. nih.gov The steric hindrance of the compound was identified as the reason for its high selectivity over other opioid receptors. nih.gov
Quantitative cross-linking mass spectrometry is another technique used to study how ligand binding affects protein stability. researchgate.net While not specific to the target compound, this method can be used to analyze how the binding of a piperazine carboxamide ligand stabilizes certain protein conformations by measuring changes in protein unfolding in the presence of a denaturant. researchgate.net This provides detailed information on the ligand's binding site and its effect on the protein's structural dynamics.
Integration into Novel Material Design and Polymer Chemistry
The chemical functionalities of piperazine carboxamides also lend themselves to applications in materials science and polymer chemistry. These molecules can be incorporated into polymer chains as monomers or used as additives to modify the properties of existing materials.
Research into temperature-responsive polymers has explored the use of piperidine carboxamide monomers, which are structurally similar to piperazine carboxamides. researchgate.net Polymers such as poly(N-acryloyl-nipecotamide) have been synthesized and shown to exhibit an upper critical solution temperature (UCST) in aqueous solutions. researchgate.net This behavior is driven by the formation of intermolecular and intramolecular hydrogen bonds among the carboxamide groups on the polymer chains. The specific position of the carboxamide group on the piperidine ring was found to be a critical determinant of the polymer's phase transition behavior. researchgate.net This principle could be applied to this compound to create novel "smart" polymers that respond to temperature changes for applications in areas like controlled drug release or smart coatings.
In another application related to material design, complex carboxamide-based active pharmaceutical ingredients (APIs) have been formulated with polymers like polyvinylpyrrolidone (B124986) (PVP) and Soluplus® to create amorphous solid dispersions. mdpi.com This technique is used to improve the solubility and bioavailability of poorly water-soluble compounds. The formation of an amorphous composite, confirmed by the absence of crystalline peaks in powder X-ray diffractometry (PXRD), indicates a strong interaction between the carboxamide compound and the polymer matrix. mdpi.com Such studies demonstrate the potential for integrating piperazine carboxamide structures into advanced material formulations to enhance functional properties.
| Polymer System | Monomer/API | Key Property | Application Area | Reference |
| Poly(N-acryloyl-nipecotamide) | N-acryloyl-nipecotamide | Upper Critical Solution Temperature (UCST) | Temperature-Responsive Materials | researchgate.net |
| Amorphous Solid Dispersion | N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide | Enhanced Solubility/Stability | Pharmaceutical Formulations | mdpi.com |
Future Research Directions and Emerging Paradigms
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of heterocyclic compounds, including piperazine (B1678402) derivatives, is undergoing a significant transformation driven by the principles of green chemistry. mdpi.com Future research on N,N,3-Trimethylpiperazine-1-carboxamide is expected to prioritize the development of more sustainable synthetic routes that are both efficient and environmentally benign. semanticscholar.org Traditional synthetic methods for related carboxamides often rely on coupling agents and solvents that pose environmental and safety concerns. unibe.chgoogle.com
Innovations will likely focus on several key areas:
Sustainable Solvents: Shifting from conventional volatile organic compounds to greener alternatives like water, bio-based solvents, or polyethylene (B3416737) glycol (PEG) is a primary goal. mdpi.com Research could explore the feasibility of aqueous synthesis routes for the final carboxamide formation step.
Catalysis: The use of novel catalytic systems, such as biocatalysts or metal catalysts that can operate under milder conditions, could significantly improve the atom economy and energy efficiency of the synthesis.
Flow Chemistry: Continuous flow processes offer enhanced safety, better reaction control, and easier scalability compared to traditional batch methods. unibe.ch A continuous platform for synthesizing this compound could streamline its production, minimize waste, and allow for the use of chemistries that are challenging in batch mode. unibe.ch
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions, representing a greener approach to synthesis. mdpi.com
| Parameter | Conventional Synthesis | Potential Green Chemistry Approach |
|---|---|---|
| Solvents | Chlorinated hydrocarbons, DMF | Water, 2-MeTHF, PEG mdpi.com |
| Energy Source | Conventional heating | Microwave, Ultrasound mdpi.com |
| Process Type | Batch processing | Continuous flow chemistry unibe.ch |
| Waste Generation | Higher, with stoichiometric byproducts | Minimized through catalytic processes and high atom economy |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis by enabling rapid, data-driven decision-making. nih.govresearchgate.net For this compound, these computational tools offer powerful avenues for future exploration.
De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. github.com By learning from vast datasets of existing molecules, these models can propose structures with enhanced target affinity, better ADME (absorption, distribution, metabolism, and excretion) profiles, or other desired characteristics. nih.gov
Reaction Prediction and Optimization: ML algorithms can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways. nih.gov This could accelerate the development of efficient and green synthesis protocols for the compound and its analogs.
Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify the key structural features of this compound that are critical for a specific biological activity. nih.gov This insight can guide the design of more potent and selective analogs. Deep learning models, for instance, can predict protein-protein interactions and the impact of molecular structures on binding affinities. mdpi.com
| AI/ML Application | Objective | Potential Outcome |
|---|---|---|
| Generative Adversarial Networks (GANs) | Design novel analogs with improved drug-like properties. github.commdpi.com | A library of virtual compounds with high predicted efficacy and safety. |
| Reinforcement Learning | Optimize molecular structures for specific biological targets. mdpi.com | Identification of highly potent and selective lead compounds. |
| Predictive Synthesis Models | Forecast yields and side products for synthetic routes. nih.gov | Faster, more efficient, and sustainable chemical synthesis. |
Exploration of this compound in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. The structural features of this compound—specifically the hydrogen bond donors and acceptors in the carboxamide group and the tertiary amines in the piperazine ring—make it an interesting candidate for building supramolecular assemblies.
Future research could investigate its ability to act as a building block (or "synthon") for creating larger, ordered structures. For instance, related nitrogen-containing heterocycles like 1,3,5-triazines are well-known for their use in forming hydrogen-bonded networks and other self-assembled architectures. rsc.orgresearchgate.net Research could explore:
Self-Assembly: Investigating the conditions under which this compound molecules self-assemble into well-defined structures like dimers, chains, or more complex networks through hydrogen bonding.
Crystal Engineering: Systematically studying the crystallization of the compound and its derivatives to control the formation of different crystal polymorphs with distinct physical properties. This involves understanding and utilizing intermolecular interactions to design custom-made functional materials. researchgate.net
Advanced Methodologies for High-Throughput Screening in Chemical Space Exploration
To unlock the full potential of this compound, its biological activities must be systematically explored. High-Throughput Screening (HTS) provides the necessary tools to rapidly test this compound and a large library of its derivatives against a multitude of biological targets. chemdiv.com
The integration of HTS with combinatorial chemistry would allow for the synthesis and screening of thousands of related compounds, efficiently mapping the chemical space around the core this compound structure. genescells.ru Future research directions include:
Developing Focused Libraries: Using computational (in silico) methods to design a library of derivatives with high diversity and a greater probability of interacting with specific target families, such as kinases or G-protein coupled receptors.
Miniaturization and Automation: Employing microfluidic HTS platforms to screen compounds in nanoliter-scale volumes, which significantly reduces reagent consumption and increases throughput. njit.edu
Phenotypic Screening: Moving beyond single-target assays to cell-based phenotypic screens, which can identify compounds that induce a desired change in cell behavior without prior knowledge of the specific molecular target. nih.gov This approach can uncover novel mechanisms of action and therapeutic applications.
This forward-looking approach, combining sustainable synthesis, computational design, supramolecular exploration, and large-scale screening, will be crucial in defining the future scientific and potentially therapeutic value of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,N,3-Trimethylpiperazine-1-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalizing a piperazine core via alkylation or acylation. For example, reductive amination using NaCNBH₃ in ethanol or THF under reflux can introduce methyl groups to the piperazine nitrogen . Carboxamide formation may employ carbodiimide coupling agents (e.g., HBTU, BOP) with tertiary amines (e.g., Et₃N) in aprotic solvents like CH₂Cl₂ or THF . Optimization of stoichiometry, solvent polarity, and temperature (e.g., reflux vs. room temperature) is critical to suppress side reactions like over-alkylation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for verifying substituent positions and stereochemistry. For instance, methyl groups on the piperazine ring exhibit distinct splitting patterns in ¹H NMR due to restricted rotation . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical assignment, as demonstrated for related piperazine carboxamides .
Advanced Research Questions
Q. How do steric and electronic effects of N,N,3-trimethyl substitution impact the compound’s reactivity in further derivatization?
- Methodological Answer : The trimethyl groups introduce steric hindrance, which can slow nucleophilic attacks at the carboxamide carbonyl. Computational studies (e.g., DFT) can model charge distribution and predict reactive sites. For example, electron-withdrawing substituents on the piperazine ring may activate the carboxamide for hydrolysis or substitution reactions . Experimental validation via kinetic studies under varying pH and temperatures is recommended .
Q. What strategies are effective in resolving conflicting biological activity data for this compound across different assay systems?
- Methodological Answer : Contradictions may arise from differences in cell permeability, metabolic stability, or off-target interactions. Researchers should:
- Compare results from in vitro (e.g., receptor binding assays) and in vivo models.
- Use isotopic labeling (e.g., ¹⁴C) to track metabolic degradation .
- Perform molecular docking studies to assess binding affinity variations across species homologs of target proteins .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, BBB permeability, and CYP450 interactions based on logP, TPSA, and hydrogen-bonding capacity .
- QSAR Modeling : Correlate structural features (e.g., methyl group placement) with bioactivity data to prioritize analogs .
- MD Simulations : Assess binding stability with target receptors (e.g., dopamine D3 or phosphoglycerate dehydrogenase) to refine substituent geometry .
Case Studies and Data Analysis
Q. What are the key considerations in scaling up the synthesis of this compound from milligram to gram quantities?
- Methodological Answer :
- Reagent Selection : Replace expensive coupling agents (e.g., HBTU) with cost-effective alternatives (e.g., EDC·HCl) .
- Purification : Transition from column chromatography to recrystallization or fractional distillation for large batches .
- Safety : Optimize exothermic reactions (e.g., LiAlH₄ reductions) for continuous flow reactors to mitigate thermal runaway risks .
Q. How can researchers address low yields in the final carboxamide coupling step?
- Methodological Answer :
- Activation : Ensure carbodiimide agents (e.g., DCC) are fresh to avoid inactivation by moisture.
- Solvent Choice : Use DMF or DMSO to enhance carboxylate intermediate solubility .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
Experimental Design
Q. What controls and validation steps are critical when evaluating the compound’s enzyme inhibition activity?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., aripiprazole for dopamine receptors) and solvent-only blanks .
- Dose-Response Curves : Use at least six concentration points to calculate IC₅₀ values accurately .
- Counter-Screens : Test against related enzymes (e.g., phosphoglycerate kinase vs. dehydrogenase) to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
